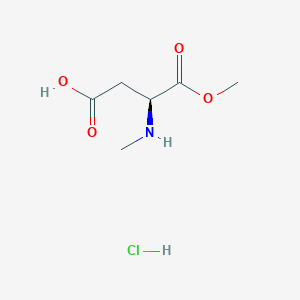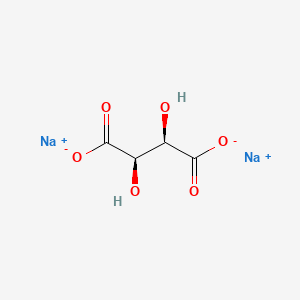
L-Arginine L-aspartate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
L-Arginine L-aspartate is a compound formed by the combination of the amino acids arginine and aspartic acid. Arginine is a basic amino acid, while aspartic acid is an acidic amino acid. This compound is known for its role in various physiological processes, including protein synthesis, detoxification of ammonia, and nitric oxide production. It is commonly used as a dietary supplement to enhance athletic performance, support cardiovascular health, and improve overall well-being.
Aplicaciones Científicas De Investigación
L-Arginine L-aspartate has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Plays a role in protein synthesis, cell signaling, and metabolic pathways.
Medicine: Used in the treatment of cardiovascular diseases, enhancing immune function, and improving athletic performance.
Industry: Employed in the production of dietary supplements and pharmaceuticals .
Mecanismo De Acción
Direcciones Futuras
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The preparation of arginine aspartate involves the reaction of L-arginine with L-aspartic acid in an aqueous solution. The molar ratio of L-arginine to L-aspartic acid is typically 1:1. The solution is then vacuum-concentrated at a temperature range of 50-80°C until complete dissolution is achieved. After removing 20-60% of the water content, the solution is cooled to 20-30°C. An organic hydrophilic solvent or a mixed solvent of a polar hydrophilic solvent and a non-polar hydrophilic solvent is slowly added. The mixture is then subjected to temperature reduction, crystallization, filtering, washing, and vacuum drying to obtain crystal L-arginine L-aspartate .
Industrial Production Methods: The industrial production of arginine aspartate follows a similar process but on a larger scale. The process is designed to ensure high purity (≥98%) and high yield (80-86%) of the product. The steps are optimized for ease of operation, good crystal form, and minimal caking, making the product suitable for transportation and use .
Análisis De Reacciones Químicas
Types of Reactions: L-Arginine L-aspartate undergoes various chemical reactions, including:
Oxidation: The amino groups in arginine can be oxidized to form nitric oxide, a crucial signaling molecule in the body.
Reduction: The carboxyl groups in aspartic acid can be reduced to form corresponding alcohols.
Substitution: The amino and carboxyl groups can participate in substitution reactions to form derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like acyl chlorides and alkyl halides are employed under mild to moderate conditions.
Major Products Formed:
Oxidation: Nitric oxide and other nitrogen oxides.
Reduction: Alcohol derivatives of aspartic acid.
Substitution: Various substituted derivatives of arginine and aspartic acid
Comparación Con Compuestos Similares
L-Ornithine-L-Aspartate: Used in the management of hepatic encephalopathy.
L-Citrulline: A precursor to arginine, used to enhance nitric oxide production.
L-Glutamine: Involved in protein synthesis and immune function.
Uniqueness of Arginine Aspartate: L-Arginine L-aspartate is unique due to its dual role in nitric oxide production and ammonia detoxification. This combination makes it particularly effective in enhancing athletic performance and supporting cardiovascular health .
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway of Arginine aspartate involves the reaction between L-arginine and L-aspartic acid.", "Starting Materials": [ "L-arginine", "L-aspartic acid" ], "Reaction": [ "Step 1: Dissolve L-arginine in water and adjust the pH to 7-8 using NaOH.", "Step 2: Dissolve L-aspartic acid in water and adjust the pH to 7-8 using NaOH.", "Step 3: Mix the two solutions and stir for several hours at room temperature.", "Step 4: Adjust the pH of the mixture to 9-10 using NaOH.", "Step 5: Filter the solution to obtain the solid product, Arginine aspartate." ] } | |
Número CAS |
3054-35-1 |
Fórmula molecular |
C10H21N5O6 |
Peso molecular |
307.30 g/mol |
Nombre IUPAC |
2-aminobutanedioic acid;(2R)-2-amino-5-(diaminomethylideneamino)pentanoic acid |
InChI |
InChI=1S/C6H14N4O2.C4H7NO4/c7-4(5(11)12)2-1-3-10-6(8)9;5-2(4(8)9)1-3(6)7/h4H,1-3,7H2,(H,11,12)(H4,8,9,10);2H,1,5H2,(H,6,7)(H,8,9)/t4-;/m1./s1 |
Clave InChI |
SUUWYOYAXFUOLX-PGMHMLKASA-N |
SMILES isomérico |
C(C[C@H](C(=O)O)N)CN=C(N)N.C(C(C(=O)O)N)C(=O)O |
SMILES |
C(CC(C(=O)O)N)CN=C(N)N.C(C(C(=O)O)N)C(=O)O |
SMILES canónico |
C(CC(C(=O)O)N)CN=C(N)N.C(C(C(=O)O)N)C(=O)O |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


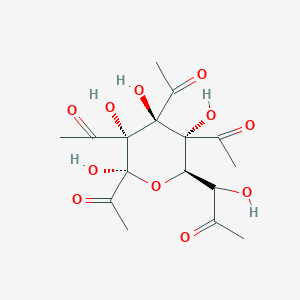
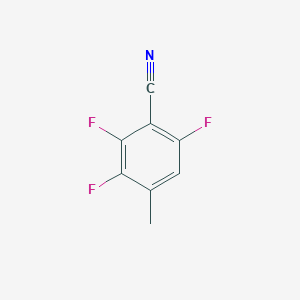
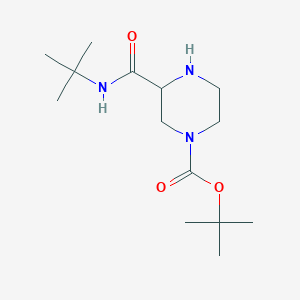
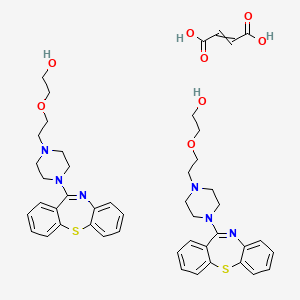
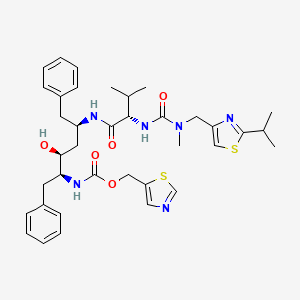
![(1S,5R,7R,8R,11R,13R,14R)-8-[(2S,4S)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-2-ethyl-9-methoxy-1,5,7,9,11,13-hexamethyl-15-[4-(4-pyridin-3-ylimidazol-1-yl)butyl]-3,17-dioxa-15-azabicyclo[12.3.0]heptadecane-4,6,12,16-tetrone](/img/structure/B7908092.png)
![4-acetamidobenzoic acid;9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-3H-purin-6-one;1-(dimethylamino)propan-2-ol](/img/structure/B7908099.png)




![sodium;(2S,5S,6R)-6-[(2-amino-2-phenylacetyl)amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B7908148.png)
